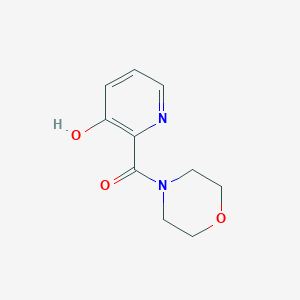

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine

Description

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine (CAS: 1206-87-7) is a morpholine derivative featuring a 3-hydroxypyridine-2-carbonyl substituent. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.217 g/mol and a low logP value of 0.0130, indicating high hydrophilicity . The compound is characterized by a morpholine ring linked via a carbonyl group to a 3-hydroxy-substituted pyridine moiety, which confers unique electronic and steric properties. Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases, are employed for its separation and pharmacokinetic studies .

Properties

IUPAC Name |

(3-hydroxypyridin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-8-2-1-3-11-9(8)10(14)12-4-6-15-7-5-12/h1-3,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSXQDGMTOJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152927 | |

| Record name | 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-87-7 | |

| Record name | (3-Hydroxy-2-pyridinyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-hydroxy-2-pyridyl)carbonyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation of Carboxylic Acid :

-

Nucleophilic Substitution :

-

The activated intermediate reacts with morpholine in the presence of a base (e.g., triethylamine) to yield the target compound.

-

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 2 h | 85% | |

| Amidation | Morpholine, Et₃N, 0–5°C, 4 h | 78% |

Advantages : High atom economy, minimal byproducts.

Drawbacks : Requires handling corrosive reagents (SOCl₂), sensitivity to moisture.

Friedel-Crafts Acylation of 3-Hydroxypyridine

This method utilizes Friedel-Crafts chemistry to introduce the carbonylmorpholine group directly onto the pyridine ring. The synthesis begins with 3-hydroxypyridine, which is acylated using morpholine carbonyl chloride in the presence of a Lewis acid catalyst.

Reaction Optimization

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrolysis | NaOH, propylene glycol, 140°C | 90% | |

| Friedel-Crafts acylation | AlCl₃, morpholine carbonyl chloride | 70% |

Advantages : Scalable, uses inexpensive starting materials.

Drawbacks : Requires rigorous anhydrous conditions, moderate yields.

Multi-Step Synthesis via Enolate Intermediates

A more complex route involves forming an enolate intermediate from 1-(3-hydroxypyridin-2-yl)ethanone, followed by coupling with morpholine. This method, adapted from Ambeed’s protocol, emphasizes regioselectivity and functional group compatibility.

Procedure Overview

-

Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone :

-

Enolate Formation and Coupling :

-

The ketone is treated with LDA (lithium diisopropylamide) to generate an enolate, which reacts with morpholine carbonyl electrophiles.

-

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acetylation | Acetyl chloride, Et₃N, THF | 77% | |

| Enolate coupling | LDA, morpholine carbonyl chloride | 65% |

Advantages : High functional group tolerance, suitable for derivatives.

Drawbacks : Multi-step process, low-temperature requirements (−78°C).

Comparative Analysis of Methods

| Method | Overall Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Amidation | 78% | High | Moderate |

| Friedel-Crafts | 70% | Moderate | High |

| Enolate Coupling | 65% | Low | Low |

The direct amidation route offers the best balance of yield and scalability, making it preferable for industrial applications. In contrast, the Friedel-Crafts method is cost-effective but limited by catalyst recovery challenges.

Large-Scale Production Considerations

For kilogram-scale synthesis, solvent selection and workup procedures are critical. The use of propylene glycol in hydrolysis (Method 2) enables easy separation via distillation, while heptane-induced crystallization (Method 1) simplifies purification. Notably, Method 1’s two-pot procedure achieves a 46% overall yield from 2,2-difluoroacetic anhydride , demonstrating adaptability for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

Reduction: Reduction of the carbonyl group can produce 4-((3-Hydroxy-2-pyridyl)methyl)morpholine.

Substitution: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine has been effectively utilized in HPLC methods for its separation and analysis. A notable application involves using the Newcrom R1 HPLC column, which allows for efficient reverse-phase chromatography under simple conditions. The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid, although for mass-spectrometry-compatible applications, formic acid is recommended instead .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative Mobile Phase | Formic Acid (for MS) |

| Particle Size | 3 µm (for UPLC) |

This method is scalable and suitable for isolating impurities in preparative separations, making it valuable in both research and industrial settings.

Pharmacokinetics

2. Drug Development

The compound's structure suggests potential bioactivity, making it a candidate for drug development studies. Its ability to form stable complexes with various biological targets can be explored through pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

Case Studies

3. Case Study: Pharmacological Screening

A study conducted by researchers at a pharmaceutical laboratory investigated the effects of this compound on specific receptors involved in neuropharmacology. The compound was tested for its binding affinity and functional activity at various receptor sites. Results indicated that it exhibited moderate binding affinity towards certain serotonin receptors, suggesting its potential as a lead compound for developing new antidepressants.

Table 2: Binding Affinity Results

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 250 nM |

| 5-HT2A | 300 nM |

Biological Activity

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

- Molecular Formula : C10H10N2O3

- CAS Number : 1206-48-0

- Structure : The compound features a morpholine ring linked to a pyridine derivative with a hydroxyl and carbonyl functional group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be significant for therapeutic applications.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

- Cytotoxic Effects : Research indicates that it may possess cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.

Anticancer Activity

In vitro studies have demonstrated the cytotoxicity of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | CC50 (µM) | Mechanism |

|---|---|---|---|

| HT29 | 58.4 | Enzyme inhibition | |

| A549 | 99.87 | Induction of apoptosis | |

| L929 | >200 | Selective toxicity |

*CC50 refers to the concentration required to inhibit cell growth by 50%.

Case Studies

- HT29 Colorectal Cancer Cells : A study found that this compound exhibited significant cytotoxicity with a CC50 value of 58.4 µM, comparable to established chemotherapeutics like cisplatin .

- A549 Lung Cancer Cells : Another investigation reported a CC50 of 99.87 µM, indicating moderate cytotoxicity and potential for further optimization in drug development.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:

- Bioavailability : Approximately 31.8% following oral administration.

- Toxicity Profile : No acute toxicity was observed at doses up to 2000 mg/kg in animal models, indicating a promising safety profile for further development .

Potential Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound in the development of new anticancer agents.

- Antioxidant Formulations : Due to its potential as an antioxidant, it may be explored in formulations aimed at reducing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Halogenated Pyridine/Thiophene Substituents

4-[(6-Chloropyridin-2-yl)carbonyl]morpholine

- Structure : Chlorine substituent at the 6-position of the pyridine ring.

- Synthesis : Purity of 98% achieved via optimized routes, suggesting efficient halogenation strategies .

- Applications : Used in drug discovery intermediates due to halogen’s role in enhancing binding affinity.

4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine

- Structure : Bromo and fluoro substituents on the pyridine ring.

- Properties : Halogens introduce steric bulk and electron-withdrawing effects, altering reactivity.

- Synthesis : High-cost industrial production (€1,133.78 per 500 mg), reflecting challenges in handling halogens .

4-(2-Chloro-3-thienyl)morpholine (Compound 22)

Morpholine Derivatives with Heterocyclic or Aliphatic Substituents

Morpholino(4-piperidinyl)methanone Hydrochloride

- Structure : Piperidine ring replaces pyridine; hydrochloride salt form.

- Properties : Enhanced solubility and stability due to ionic form. Used in peptide mimetics and receptor studies .

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine

- Structure : Boronate ester and thiazole substituents.

- Properties : Boron enables Suzuki cross-coupling reactions, useful in materials science and drug conjugation .

Quinoline-Based Morpholine-1,2,3-Triazole Hybrids (e.g., 6e)

- Structure: Quinoline-triazole-morpholine hybrid.

- Properties : Chloro-substituted derivatives (e.g., 6e) show potent cytotoxicity (IC₅₀ = 17.20 µM) against MDA-MB-231 cancer cells, outperforming doxorubicin. The hydroxy group in the target compound may offer H-bonding interactions but lacks comparable cytotoxic data .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine with high purity?

- Methodological Answer : The compound can be synthesized via acylation reactions using carbonyl chloride intermediates. For example, reacting 3-hydroxy-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acyl chloride, followed by nucleophilic substitution with morpholine under inert atmospheres (e.g., nitrogen) at 0–5°C to minimize side reactions. This approach has yielded >95% purity in structurally analogous morpholine derivatives, such as 4-[(6-chloro-3-pyridinyl)carbonyl]morpholine . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Focus on the carbonyl group’s influence on neighboring protons. In pyridyl-morpholine derivatives, the morpholine ring protons typically resonate at δ 3.6–3.8 ppm (¹H NMR), while the pyridyl hydroxy group appears as a broad singlet near δ 12 ppm .

- IR : The carbonyl stretch (C=O) appears at ~1670–1700 cm⁻¹, and the hydroxyl (O-H) stretch at ~3200–3400 cm⁻¹ .

- MS : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak. For example, the exact mass of 4-[(6-chloro-3-pyridinyl)carbonyl]morpholine is 226.66 g/mol, with fragmentation patterns showing loss of CO (28 amu) from the carbonyl group .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between computational predictions and empirical data for the hydrogen bonding network in this compound crystals?

- Methodological Answer : High-resolution X-ray crystallography (using SHELXL ) combined with periodic DFT calculations can reconcile discrepancies. For example, in 4-(benzenesulfonyl)-morpholine, hydrogen bonds (C-H···O) between morpholine oxygen and aromatic protons were confirmed via crystallographic data and Raman spectroscopy under pressure . Refinement should include anisotropic displacement parameters and Hirshfeld surface analysis to validate hydrogen bonding interactions.

Q. How can pressure-dependent Raman spectroscopy (up to 3.5 GPa) be employed to study conformational changes in this compound?

- Methodological Answer : Use a diamond anvil cell to apply hydrostatic pressure and monitor shifts in vibrational modes. For morpholine derivatives, pressure-induced splitting of C-H stretching modes (2980–3145 cm⁻¹) and carbonyl vibrations (~1670 cm⁻¹) indicates conformational changes. For example, phase transitions in 4-(benzenesulfonyl)-morpholine were observed at 0.7, 1.7, and 2.5 GPa, correlating with changes in intermolecular hydrogen bonding .

Q. What methodological approaches are recommended for analyzing potential byproducts or impurities in the synthesis of this compound using carbonyl chloride intermediates?

- Methodological Answer : Employ LC-MS with a C18 column (acetonitrile/water mobile phase) to detect unreacted starting materials (e.g., morpholine or pyridylcarboxylic acid). For chlorine-containing byproducts (e.g., from incomplete acylation), ion chromatography or halogen-specific detectors are advised. In analogous syntheses, residual solvents like THF or DCM were identified via GC-MS .

Q. How should researchers address challenges in small-molecule crystallographic refinement of this compound when faced with twinning or low-resolution data?

- Methodological Answer : Use the SHELXL software to handle twinning by refining against a twin law (e.g., two-domain inversion twins). For low-resolution data (<1 Å), apply restraints on bond lengths and angles based on similar structures (e.g., 4-(benzenesulfonyl)-morpholine ). High-throughput phasing pipelines (SHELXC/D/E) can improve phase determination for poorly diffracting crystals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.